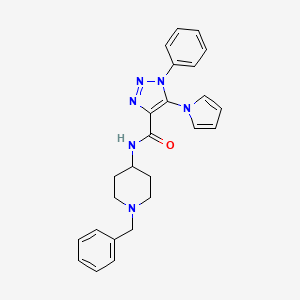

N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative featuring a benzylpiperidine moiety and a pyrrole-substituted triazole core. This scaffold is structurally optimized for interactions with biological targets, particularly enzymes and receptors involved in neurological and oncological pathways. The compound’s design integrates a 1,2,3-triazole ring (known for metabolic stability and hydrogen-bonding capacity) with a benzylpiperidine group (common in CNS-targeting drugs) and a pyrrole substituent (enhancing π-π stacking interactions).

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O/c32-24(26-21-13-17-29(18-14-21)19-20-9-3-1-4-10-20)23-25(30-15-7-8-16-30)31(28-27-23)22-11-5-2-6-12-22/h1-12,15-16,21H,13-14,17-19H2,(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPXHMLRPMMURD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is as follows:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 1-benzylpiperidin-4-amine through the reduction of 1-benzyl-4-piperidone.

Triazole Formation: The next step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring. This is often achieved using the Huisgen cycloaddition reaction, catalyzed by copper(I) ions.

Coupling Reactions:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Substitution: The phenyl and pyrrole groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation Products: N-oxides of the piperidine ring.

Reduction Products: Amines or alcohols derived from the triazole or carboxamide groups.

Substitution Products: Halogenated or nitrated derivatives of the phenyl or pyrrole rings.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance:

Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antitumor Triazole-Carboxamide Derivatives

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid ()

- Key Feature : Triazole-carboxylic acid core.

- Activity : Structural fragment of a c-Met inhibitor inducing apoptosis in MCF-7, HepG2, and other cancer cell lines. Demonstrated 68.09% growth inhibition (GP) in NCI-H522 lung cancer cells.

- Comparison : The target compound’s carboxamide group (vs. carboxylic acid) may improve cell permeability and target engagement.

Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate ()

- Activity : 70.94% GP in NCI-H522 cells.

- Comparison : Replacement of the ester group with a carboxamide in the target compound could enhance metabolic stability.

Screening Compounds with Structural Motifs

- N-(4-fluorophenyl)-2-({[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}sulfanyl)acetamide () Key Feature: Shares the pyrrole-triazole motif.

- SR-144528 (): Cannabinoid receptor antagonist with a carboxamide-piperidine structure. Comparison: Highlights the role of carboxamide-piperidine hybrids in receptor binding, though the target compound’s triazole-pyrrole system may target distinct pathways.

Research Implications and Gaps

- Pharmacological Data : Direct testing of the target compound’s AChE or kinase inhibitory activity is needed to validate theoretical advantages over analogs.

- Synthetic Optimization : Comparative studies on yields and purification methods (e.g., flash chromatography in vs. automated pipelines) could streamline production.

- Structural Biology : Tools like SHELXL ( ) and WinGX ( ) may aid in crystallographic analysis to elucidate binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.